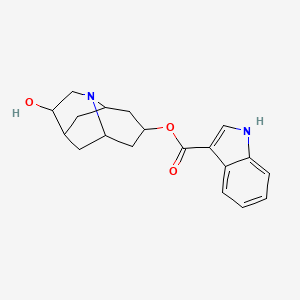

Hydrodolasetron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrodolasetron is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . This compound is known for its high affinity for serotonin receptors, which makes it effective in blocking the action of serotonin, a key player in the vomiting reflex .

Applications De Recherche Scientifique

Hydrodolasetron has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.

Biology: this compound is used to study the role of serotonin in the vomiting reflex and other physiological processes.

Industry: This compound is used in the pharmaceutical industry for the production of antiemetic drugs.

Mécanisme D'action

Target of Action

Hydrodolasetron, the major active metabolite of Dolasetron, primarily targets the serotonin 5-HT3 receptors . These receptors are found both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

This compound acts as a highly specific and selective antagonist of the serotonin 5-HT3 receptors . By binding to these receptors, it inhibits their function, thereby preventing the transmission of signals that induce nausea and vomiting . This interaction results in the suppression of both centrally and peripherally triggered emetic signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By blocking the 5-HT3 receptors, this compound disrupts the normal functioning of this pathway, specifically the transmission of nausea and vomiting signals . The downstream effects include the reduction of both centrally and peripherally induced emetic responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After administration, Dolasetron is rapidly converted in vivo to this compound . The peak plasma concentrations of this compound occur approximately 0.5 to 0.6 hours after intravenous administration and 1 hour after oral administration . The compound is further metabolized by CYP450 enzymes before being excreted as glucuronide and/or sulfate conjugates . These ADME properties significantly impact the bioavailability of this compound, ensuring its effective delivery to its target receptors .

Analyse Biochimique

Biochemical Properties

Hydrodolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It has a high affinity for these receptors, approximately 50-fold greater than the parent compound, Dolasetron . The interaction with these receptors is believed to be responsible for its antiemetic activity .

Cellular Effects

This compound exerts its effects on various types of cells, primarily by inhibiting the 5-HT3 receptors present in the gastrointestinal tract and the medullary chemoreceptor zone . This inhibition helps prevent nausea and vomiting, common side effects of chemotherapy and postoperative procedures .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition is believed to be the primary mechanism through which this compound exerts its antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid onset of action . It is quickly converted in vivo to its active form, and peak plasma concentrations are achieved approximately 0.6 hours after intravenous administration and 1 hour after oral administration .

Metabolic Pathways

This compound is a metabolite of Dolasetron, and its metabolism is believed to be largely dependent on the CYP2D6 isoform system . Genetic polymorphism in the CYP2D6 isoform system can result in alterations in the rates of metabolism of compounds inactivated by this system .

Transport and Distribution

This compound is widely distributed in the body . After administration, it is rapidly converted in vivo to its active form . The distribution of this compound is likely to be similar to that of Dolasetron, given that it is the active metabolite of Dolasetron.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its mechanism of action, it is likely that this compound localizes to areas where 5-HT3 receptors are present, including the gastrointestinal tract and the medullary chemoreceptor zone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrodolasetron is synthesized from dolasetron through a reduction process. Dolasetron is first reduced by carbonyl reductase to form this compound . This reaction typically occurs in the liver, where dolasetron is rapidly converted to its active metabolite .

Industrial Production Methods

The industrial production of this compound involves the synthesis of dolasetron followed by its reduction to this compound. The process includes several steps:

Synthesis of Dolasetron: Dolasetron is synthesized through a series of chemical reactions involving the formation of a quinolizidine ring system.

Reduction to this compound: Dolasetron is then reduced to this compound using carbonyl reductase.

Analyse Des Réactions Chimiques

Types of Reactions

Hydrodolasetron undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The reduction of dolasetron to this compound is a key reaction in its synthesis.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Carbonyl reductase is used for the reduction of dolasetron to this compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major product formed from the reduction of dolasetron is this compound . Other metabolites can be formed through oxidation and substitution reactions, depending on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ondansetron: Another serotonin 5-HT3 receptor antagonist used as an antiemetic.

Granisetron: Similar to ondansetron, it is used to prevent nausea and vomiting.

Palonosetron: A second-generation 5-HT3 receptor antagonist with a longer half-life.

Uniqueness of Hydrodolasetron

This compound is unique due to its high affinity for serotonin 5-HT3 receptors and its rapid conversion from dolasetron . This makes it highly effective in preventing nausea and vomiting, with fewer side effects compared to other antiemetics .

Propriétés

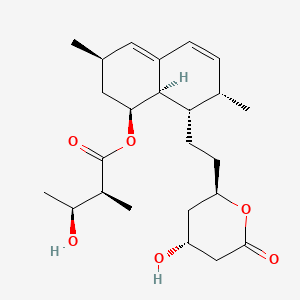

Numéro CAS |

127951-99-9 |

|---|---|

Formule moléculaire |

C19H22N2O3 |

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |

Clé InChI |

MLWGAEVSWJXOQJ-NRVGHSGUSA-N |

SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

SMILES isomérique |

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |

SMILES canonique |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.